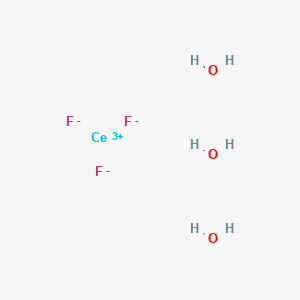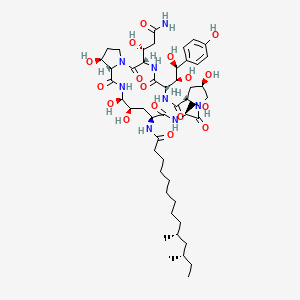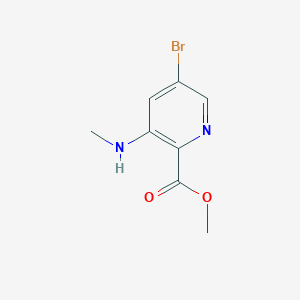
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate is an organic compound with a molecular formula of C8H9BrN2O2. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of bromine and methylamino groups in its structure makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-(methylamino)pyridine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The bromination step is followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions, often in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides or dehalogenated pyridines.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methylamino group allows for interactions with various molecular targets, leading to changes in cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 5-Bromo-2-chloro-3-methylpyridine
- 2-Azidopyridine 1-oxide
- 2,5-Dibromo-3-methylpyridine
- Ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a methylamino group on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in synthetic chemistry and various research applications. Its versatility in undergoing substitution, oxidation, reduction, and coupling reactions sets it apart from other similar compounds.
属性
| 1211538-71-4 | |
分子式 |
C8H9BrN2O2 |
分子量 |
245.07 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-6-3-5(9)4-11-7(6)8(12)13-2/h3-4,10H,1-2H3 |
InChI 键 |
NLQSBMAQBYYCST-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(N=CC(=C1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


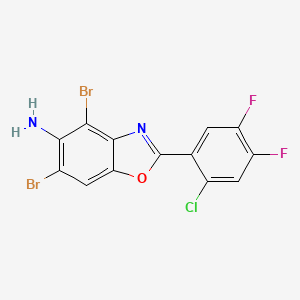
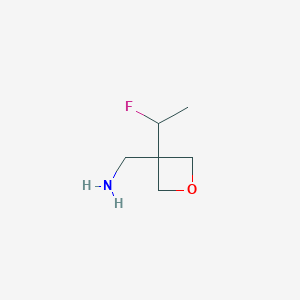

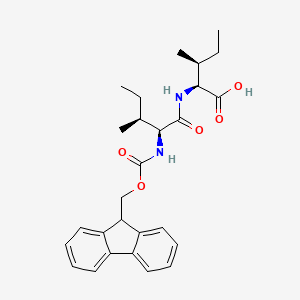


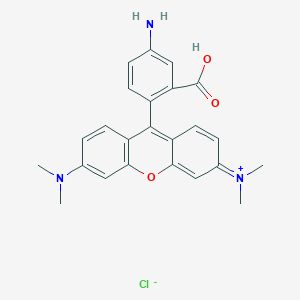
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
